Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate
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Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (BOC) protected amine, and a chlorine substituent on the benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Chlorination: The benzene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Deprotection: The primary amine is regenerated.
Hydrolysis: The corresponding carboxylic acid is formed.
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate primarily involves the reactivity of its functional groups:
BOC Group: Protects the amine group during synthetic transformations and is removed under acidic conditions.
Ester Group: Participates in esterification and hydrolysis reactions.
Chlorine Substituent: Undergoes nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-chlorobenzoate is unique due to the presence of the chlorine substituent on the benzene ring, which imparts distinct reactivity compared to other similar compounds. This allows for specific synthetic applications where selective substitution reactions are required .
Properties
Molecular Formula |
C13H16ClNO4 |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
methyl 3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-8(11(16)18-4)5-9(14)7-10/h5-7H,1-4H3,(H,15,17) |
InChI Key |
NHOXXUHRHKZXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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